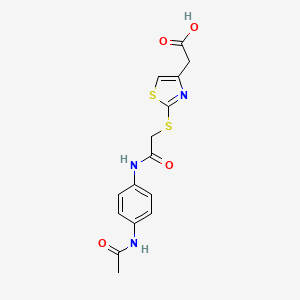

2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9(19)16-10-2-4-11(5-3-10)17-13(20)8-24-15-18-12(7-23-15)6-14(21)22/h2-5,7H,6,8H2,1H3,(H,16,19)(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLDQFPMNQAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-amino-4-chlorothiophenol with chloroacetic acid under acidic conditions to form the thiazole core . This intermediate is then reacted with 4-acetamidophenylamine and other reagents to introduce the acetamido and oxoethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole-acetic acid derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole-Acetic Acid Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The 4-acetamidophenyl group in the target compound may confer selectivity for enzymes like carbonic anhydrase, as seen in quinazoline-linked sulfonamide derivatives .

- Trifluoromethyl and fluoro substituents enhance membrane permeability and metabolic stability, making analogs like and candidates for drug development.

Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide intermediates react with thiocarbonyl-bis-thioglycolic acid to form thiazolidinone rings , while 2-chloroacetamide derivatives are used to introduce acetamide side chains .

Physical Properties :

- Lipophilicity : The trifluoromethyl group in increases logP compared to the polar acetamido group in the target compound.

- Solubility : Acetic acid moieties generally improve aqueous solubility, but bulky substituents (e.g., Boc in ) may reduce it.

Biological Data Gaps: Direct biological data for the target compound are absent in the evidence.

Research Implications and Limitations

- Structural Optimization : The acetamidophenyl group could be modified to balance solubility and target affinity, guided by analogs like (chlorobenzamido variant).

- Synthetic Challenges : The thioether linkage may require careful oxidation control, as seen in related quinazoline-thiazole hybrids .

- Data Limitations : Absence of melting points, spectral data, or IC₅₀ values for the target compound necessitates further experimental validation.

Biological Activity

The compound 2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C13H14N2O3S

- Molecular Weight : 282.33 g/mol

- CAS Number : [Not available in search results]

The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives. The compound of interest has shown promising results in inhibiting cancer cell proliferation. A notable study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(2-((4-Acetamidophenyl)amino)-2-oxoethyl)thiazol-4-yl)acetic acid | A431 | 1.98 ± 1.22 | |

| Compound X | U251 | < 10 |

The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and phenyl substituents significantly influence cytotoxicity. The presence of electron-donating groups enhances activity, while certain substitutions can decrease it.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In a comparative study, several thiazole compounds were tested against common bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-(2-((4-Acetamidophenyl)amino)-2-oxoethyl)thiazol-4-yl)acetic acid | Staphylococcus aureus | 15 µg/mL | |

| Compound Y | E. coli | 20 µg/mL |

The results highlighted that the compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin.

Case Studies

- Study on Antitumor Activity : A recent investigation into various thiazole derivatives found that those with specific substitutions on the phenyl ring displayed enhanced apoptosis in cancer cells. The tested compound showed an increase in apoptotic markers when subjected to treatment in vitro, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In a clinical setting, thiazole derivatives were tested for their efficacy against drug-resistant bacterial strains. The compound demonstrated effective inhibition of growth in resistant strains, suggesting its applicability in treating infections caused by multi-drug resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.